

Nerolic Acid: A Technical Guide to its Discovery, Properties, and Antifungal Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerolic acid, a naturally occurring monoterpenoid, has garnered significant interest for its bioactive properties, particularly its antifungal potential. First identified as a component of the honeybee's Nasonov pheromone, this C10 isoprenoid is also found in various aromatic plants. This technical guide provides a comprehensive overview of the discovery and history of **nerolic acid**, its physicochemical properties, and a detailed exploration of its antifungal activities. The document includes structured tables of quantitative data, detailed experimental protocols for isolation and bioactivity assessment, and diagrams illustrating its biosynthetic pathway and proposed mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Introduction

Nerolic acid, systematically named (2Z)-3,7-dimethylocta-2,6-dienoic acid, is an acyclic monoterpenoid and a structural isomer of geranic acid.[1] Its presence in nature is notable, playing a role in the chemical communication of honeybees and contributing to the aromatic profile of several plant species.[2] Beyond its role in chemical ecology, **nerolic acid** has demonstrated promising biological activities, with its antifungal properties being of particular interest to the scientific community. This guide aims to provide an in-depth technical overview



of **nerolic acid**, from its initial discovery to our current understanding of its biological functions, with a focus on its potential as an antifungal agent.

Discovery and History

The discovery of **nerolic acid** is intrinsically linked to the study of honeybee pheromones. In 1964, R. Boch and D.A. Shearer at the Bee Research Laboratory in Ottawa, Canada, identified **nerolic acid** as a key constituent of the Nasonov gland secretion of worker honeybees (Apis mellifera).[2] This gland produces a pheromone that serves as an orientation signal for returning foragers and swarming bees. Along with geraniol, geranic acid, citral, farnesol, and nerol, **nerolic acid** was found to be one of the principal components of this important chemical signal.[2]

Following its discovery in the animal kingdom, **nerolic acid** was subsequently identified in the essential oils of various plants. It is a known constituent of lemongrass (Cymbopogon citratus), as well as plants from the Myrcia genus, such as Myrcia ovata and Myrcia lundiana.[2] The presence of **nerolic acid** in these botanicals has contributed to the exploration of their traditional uses and has paved the way for further investigation into its pharmacological properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **nerolic acid** is essential for its study and application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Chemical Identifiers and Physical Properties of Nerolic Acid



Property	Value	Reference(s)	
IUPAC Name	(2Z)-3,7-Dimethylocta-2,6- dienoic acid	[3]	
Synonyms	Neric acid, (Z)-Isogeranic acid, cis-Geranic acid	[4][5]	
CAS Number	4613-38-1	[2]	
Chemical Formula	C10H16O2	[2]	
Molar Mass	168.236 g⋅mol ⁻¹	[2]	
Appearance	Oily liquid		
рКа	Data not available	_	
Solubility	Data not available in g/100mL		

Table 2: Spectroscopic Data for Nerolic Acid

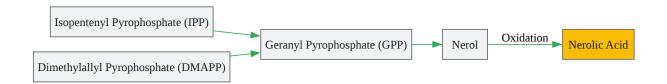
Spectroscopic Technique	Key Peaks/Signals	Reference(s)	
¹ H NMR	Specific chemical shifts not detailed in search results.	[6]	
¹³ C NMR	Specific chemical shifts not detailed in search results.	[6]	
IR Spectroscopy	Specific peak values not detailed in search results.		
Mass Spectrometry (EI)	m/z peaks: 69 (base peak), 41, 100, 109, 125	[3]	

Biosynthesis

Nerolic acid, like other monoterpenes, is synthesized through the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway. These pathways produce the five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The



condensation of IPP and DMAPP forms geranyl pyrophosphate (GPP), the direct precursor to most monoterpenes. The conversion of GPP to **nerolic acid** involves enzymatic oxidation of the corresponding alcohol, nerol.



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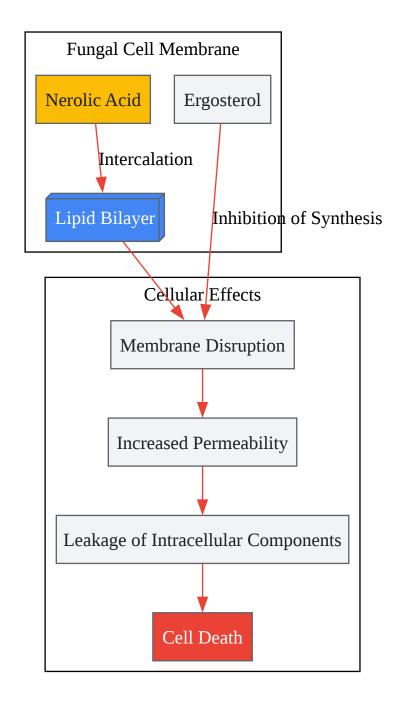
Biosynthesis of Nerolic Acid from IPP and DMAPP.

Antifungal Activity and Mechanism of Action

Nerolic acid has demonstrated notable antifungal activity against a range of plant pathogenic fungi.[2] Studies have shown its efficacy against Fusarium solani and Lasiodiplodia theobromae.[2] While the precise signaling pathways modulated by **nerolic acid** in fungal cells have not yet been fully elucidated, the primary mechanism of action for many monoterpenes is understood to involve the disruption of the fungal cell membrane.

The lipophilic nature of **nerolic acid** allows it to intercalate into the lipid bilayer of the fungal cell membrane. This disrupts the membrane's integrity and fluidity, leading to increased permeability. The loss of selective permeability results in the leakage of essential intracellular components, such as ions and small molecules, and ultimately leads to cell death. It is also proposed that monoterpenes can interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.





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Proposed Mechanism of Antifungal Action of Nerolic Acid.

Table 3: Antifungal Activity of Nerolic Acid



Fungal Species	Activity Metric	Value	Reference(s)
Aspergillus flavus	MIC (contact)	0.8 μL/mL	
Aspergillus flavus	MIC (vapor)	0.1 μL/mL	
Fusarium solani	Antifungal properties noted	Specific MIC/IC50 not found	[2]
Lasiodiplodia theobromae	Antifungal properties noted	Specific MIC/IC50 not found	[2]

Experimental Protocols

The following sections provide detailed methodologies for the isolation of **nerolic acid** from a natural source and for the evaluation of its antifungal activity.

Isolation of Nerolic Acid by Hydrodistillation of Lemongrass

This protocol describes a general procedure for the extraction of essential oil from lemongrass, which contains **nerolic acid**. Further purification by chromatography would be required to isolate pure **nerolic acid**.

Materials and Equipment:

- · Fresh or dried lemongrass stalks and leaves
- Distilled water
- Clevenger-type apparatus or steam distillation setup
- Heating mantle
- Separatory funnel
- Anhydrous sodium sulfate
- Rotary evaporator

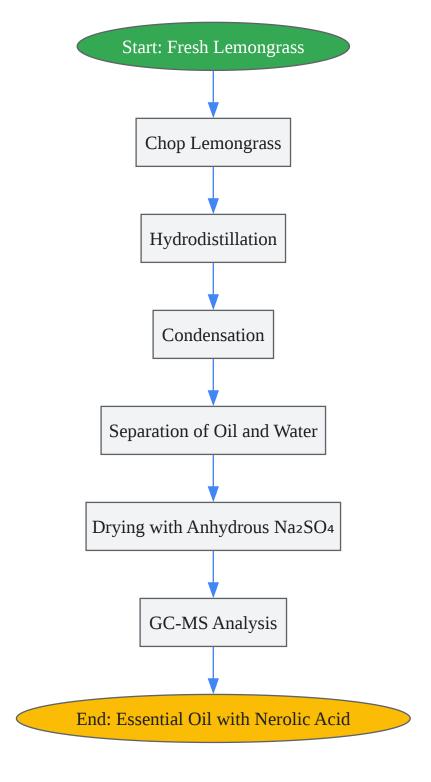


Gas chromatography-mass spectrometry (GC-MS) for analysis

Procedure:

- Preparation of Plant Material: Chop the lemongrass into small pieces to increase the surface area for extraction.
- Hydrodistillation: Place the chopped lemongrass into a round-bottom flask and add distilled water until the plant material is fully submerged.
- Apparatus Setup: Assemble the Clevenger-type apparatus or steam distillation setup according to the manufacturer's instructions.
- Distillation: Gently heat the flask using a heating mantle. The steam will pass through the plant material, carrying the volatile essential oils.
- Condensation and Collection: The steam and essential oil vapor will be cooled in the condenser and collected in the receiving vessel. The essential oil, being less dense than water, will form a layer on top of the hydrosol.
- Separation: Carefully separate the essential oil from the aqueous layer using a separatory funnel.
- Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
- Solvent Removal: If a co-solvent was used, remove it under reduced pressure using a rotary evaporator.
- Analysis: Analyze the composition of the essential oil using GC-MS to confirm the presence and quantify the percentage of **nerolic acid**.





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Workflow for the Isolation of Lemongrass Essential Oil.

Antifungal Susceptibility Testing by Broth Microdilution (CLSI Guidelines)



This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and can be adapted for filamentous fungi.

Materials and Equipment:

- Nerolic acid
- Fungal isolate
- RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator
- Sterile saline or phosphate-buffered saline (PBS)
- Vortex mixer

Procedure:

- Preparation of Fungal Inoculum:
 - Culture the fungal isolate on an appropriate agar medium.
 - Prepare a suspension of the fungal cells in sterile saline or PBS.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.
 - Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).
- Preparation of Nerolic Acid Dilutions:
 - Prepare a stock solution of nerolic acid in a suitable solvent (e.g., DMSO).



 Perform serial twofold dilutions of the **nerolic acid** stock solution in RPMI-1640 medium in the wells of a 96-well plate to achieve the desired concentration range.

Inoculation:

- Add the prepared fungal inoculum to each well of the microtiter plate containing the nerolic acid dilutions.
- Include a positive control (fungal inoculum in medium without nerolic acid) and a negative control (medium only).
- Incubation:
 - Incubate the plates at 35°C for 24-48 hours.
- Determination of Minimum Inhibitory Concentration (MIC):
 - The MIC is defined as the lowest concentration of nerolic acid that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control.
 Growth inhibition can be assessed visually or by reading the optical density at a specific wavelength using a microplate reader.

Conclusion and Future Directions

Nerolic acid, a monoterpenoid with a rich history tied to both insect communication and plant biochemistry, presents a promising avenue for the development of new antifungal agents. Its demonstrated activity against plant pathogenic fungi, coupled with a likely mechanism of action that targets the fungal cell membrane, makes it an attractive candidate for further investigation.

Future research should focus on several key areas. A more detailed elucidation of the specific molecular targets and signaling pathways affected by **nerolic acid** in fungal cells is crucial. Quantitative structure-activity relationship (QSAR) studies could help in designing more potent synthetic derivatives. Furthermore, in vivo studies are necessary to evaluate the efficacy and safety of **nerolic acid** in controlling fungal infections in agricultural and clinical settings. The development of efficient and scalable methods for the synthesis or biotechnological production of **nerolic acid** will also be essential for its potential commercialization. This technical guide



provides a solid foundation for these future endeavors, summarizing the current knowledge and providing the necessary protocols to advance the study of this intriguing natural product.

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